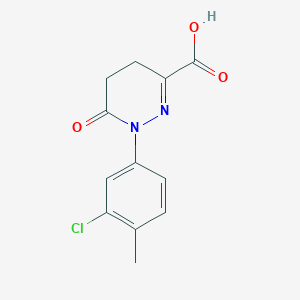
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, also known as CMTPCA, is a small molecule that has been studied extensively for its potential as a therapeutic agent. CMTPCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral properties. CMTPCA has been studied in laboratory settings and in vivo models, and its potential as an effective therapeutic agent has been demonstrated in numerous studies.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has been studied extensively in laboratory settings and in vivo models. In laboratory studies, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral properties. This compound has been studied in animal models to evaluate its potential as an effective therapeutic agent. In animal studies, this compound has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities. This compound has also been studied in clinical trials to evaluate its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is not fully understood. However, it is believed that this compound may act through a number of different pathways. This compound has been shown to modulate the expression of several genes involved in inflammatory, tumorigenic, and anti-viral pathways. This compound has also been found to inhibit the activity of several enzymes involved in the regulation of cell proliferation, apoptosis, and cell cycle progression. Additionally, this compound has been found to interact with several receptors involved in the regulation of the immune system.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been found to modulate the expression of several genes involved in inflammatory, tumorigenic, and anti-viral pathways. This compound has also been found to inhibit the activity of several enzymes involved in the regulation of cell proliferation, apoptosis, and cell cycle progression. Additionally, this compound has been found to interact with several receptors involved in the regulation of the immune system. This compound has also been found to possess anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in laboratory experiments include its ease of synthesis, its wide range of biological activities, and its ability to interact with multiple receptors and enzymes. Additionally, this compound is relatively inexpensive and can be synthesized in a laboratory setting. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not fully understood.
Direcciones Futuras
The potential applications of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid are vast, and there are numerous future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of this compound in animal models. Additionally, further research could be conducted to elucidate the exact mechanism of action of this compound, as well as to identify new therapeutic uses for the compound. Additionally, further research could be conducted to develop more efficient methods of synthesis for this compound. Finally, further research could be conducted to evaluate the potential toxicity of this compound in humans.
Métodos De Síntesis
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can be synthesized using a number of methods. The most common method is the reaction of 4-methylphenol and 3-chloro-1-chloromethyl-6-oxo-1,4,5,6-tetrahydropyridazine. This reaction is typically performed in aqueous solution at a temperature of 60-70°C. Other methods of synthesis include the reaction of 4-methylphenol and 1-chloro-3-chloromethyl-6-oxo-1,4,5,6-tetrahydropyridazine, and the reaction of 4-methylphenol and 1-chloro-3-chloromethyl-6-oxo-1,4,5,6-tetrahydropyridazine with an alkylating agent.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-2-3-8(6-9(7)13)15-11(16)5-4-10(14-15)12(17)18/h2-3,6H,4-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRUBZAMQULTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)
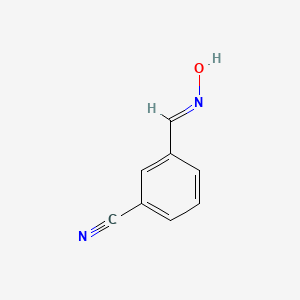
![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)
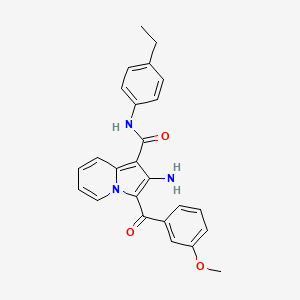
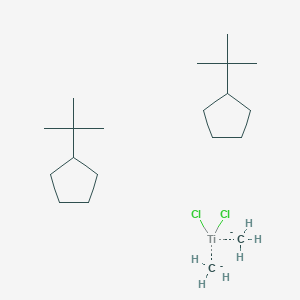


![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)
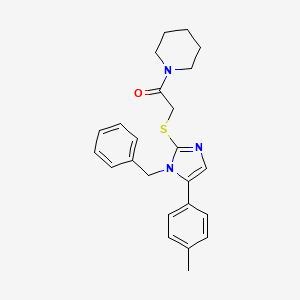
![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)
